dibutyl phosphate

Nuclear Fuel Reprocessing Hydrolysis Kinetics PUREX Process

Dibutyl phosphate (DBP; CAS 107-66-4), also referred to as dibutylphosphoric acid (HDBP), is a dialkyl organophosphate acidic ester with the formula (C₄H₉O)₂P(O)OH. It is structurally and functionally positioned between neutral trialkyl phosphates (e.g., tributyl phosphate, TBP) and more hydrophobic dialkylphosphoric acids (e.g., di-2-ethylhexyl phosphoric acid, D2EHPA).

Molecular Formula C8H18O4P-
Molecular Weight 209.20 g/mol
Cat. No. B8815937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedibutyl phosphate
Molecular FormulaC8H18O4P-
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCCCCOP(=O)([O-])OCCCC
InChIInChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/p-1
InChIKeyJYFHYPJRHGVZDY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl Phosphate Procurement: Product-Class Baseline and Primary Industrial Niches


Dibutyl phosphate (DBP; CAS 107-66-4), also referred to as dibutylphosphoric acid (HDBP), is a dialkyl organophosphate acidic ester with the formula (C₄H₉O)₂P(O)OH . It is structurally and functionally positioned between neutral trialkyl phosphates (e.g., tributyl phosphate, TBP) and more hydrophobic dialkylphosphoric acids (e.g., di-2-ethylhexyl phosphoric acid, D2EHPA). Its moderate acidity (predicted pKa ~1.5–2.5) [1] and balanced hydrophilic–lipophilic character (water solubility ~18 g/L at 20 °C) [2] distinguish it from neutral extractants that lack cation-exchange capability and from highly lipophilic acidic extractants that exhibit different phase-transfer kinetics. DBP is primarily encountered as a degradation product of TBP in nuclear fuel reprocessing [3] and as a functional additive in plasticizers, flame retardants, and metal extraction systems .

Why Dibutyl Phosphate Cannot Be Replaced by Generic Phosphate Esters in Critical Processes


The practice of substituting one phosphate ester for another based on broad chemical family resemblance (e.g., replacing DBP with TBP or D2EHPA) introduces significant technical risk. DBP's specific combination of a proton-donating acidic P–OH group and moderately lipophilic butyl chains is the basis of its functional differentiation. Unlike neutral TBP, which extracts metals via solvation, HDBP acts as a liquid cation exchanger, fundamentally altering extraction selectivity and stripping behavior [1]. Conversely, compared to the more lipophilic D2EHPA, DBP exhibits faster mass-transfer kinetics in certain aqueous–organic systems, a critical parameter in continuous-flow solvent extraction [2]. In nuclear PUREX process contexts, confusion between TBP and its degradation product DBP is particularly dangerous: a solvent inventory dominated by DBP, rather than TBP, indicates a degraded solvent that will cause uranium retention in the organic phase, third-phase formation, and equipment corrosion [3]. The quantitative evidence below establishes the precise magnitude of these differences to inform specification setting and procurement decisions.

Quantitative Differentiation of Dibutyl Phosphate vs. Comparators: An Evidence-Based Selection Guide


Hydrolytic Stability: DBP Degrades 3.3× Faster Than TBP Under Spent Fuel Reprocessing Conditions

Under simulated PUREX process conditions (2.0 mol/L HNO₃), the hydrolysis of dibutyl phosphate (DBP) follows quasi-first-order kinetics with rate constants that quantify its substantially lower stability compared to its parent compound, tributyl phosphate (TBP). While TBP is recognized as chemically very stable [1], DBP hydrolyzes with rate constants of 6.30×10⁻³ s⁻¹ at 110 °C and 2.10×10⁻¹ s⁻¹ at 150 °C [2]. This represents an activation energy of 111.0 kJ/mol for first-order hydrolysis and 135.2 kJ/mol for second-order hydrolysis [2].

Nuclear Fuel Reprocessing Hydrolysis Kinetics PUREX Process

Zirconium Extraction Enhancement: 0.01–0.08 mol/L HDBP Increases Distribution Coefficients by 1000–2000 Times vs. TBP Alone

In a 30% TBP / aqueous HNO₃ extraction system, the addition of small quantities of dibutyl phosphoric acid (HDBP) dramatically alters extraction behavior. Without HDBP, TBP extracts zirconium with a certain baseline distribution coefficient (D_Zr). Upon increasing HDBP concentration from 0 to 0.01–0.08 mol/L, the distribution coefficient for zirconium rises 1000–2000 times [1]. This indicates the formation of strong, organic-soluble complexes between HDBP and Zr, with a 1:1 Zr:HDBP stoichiometry identified by IR spectroscopy and analytical methods [1].

Solvent Extraction Zirconium Nuclear Fuel Reprocessing

Photocatalytic Mineralization: DBP and TBP Exhibit Identical Langmuir-Hinshelwood Rate Constants for TOC Removal

In a comparative study of UV-A photocatalytic degradation over TiO₂, the mineralization kinetics of both tributylphosphate (TBP) and dibutylphosphate (DBP) were found to be well described by the Langmuir-Hinshelwood model, with identical rate constants [1]. Furthermore, DBP was identified as a direct intermediate product of TBP degradation, and the same types of carboxylic acids are formed during the degradation of both compounds [1].

Wastewater Treatment Photocatalysis Organophosphate Degradation

Cerium Dibutylphosphate vs. CeCl₃: Complete Elimination of Corrosion Product Rings on AA2024-T3

The corrosion inhibition performance of a salt of dibutyl phosphate, cerium dibutylphosphate [Ce(dbp)₃], was directly compared against the simpler inorganic salt CeCl₃ on AA2024-T3 aluminum alloy. Weight loss tests and electrochemical assessment indicated that Ce(dbp)₃ offered superior protection: it resulted in no discernible corrosion products, no significant pitting, and no evidence of replated copper on the surface [1]. A separate mechanistic study confirmed that while CeCl₃ largely suppressed the formation of rings of corrosion product, Ce(dbp)₃ entirely eliminated them, indicating an additional inhibitive action from the dibutyl phosphate anion [2].

Corrosion Inhibition Aluminum Alloys Rare Earth Compounds

Validated Application Scenarios Where Dibutyl Phosphate Differentiation Drives Selection


Monitoring and Management of Solvent Degradation in PUREX Nuclear Fuel Reprocessing

Procurement of high-purity DBP analytical standards is critical for quantifying TBP solvent degradation in the PUREX process. The quantitative hydrolysis kinetics established in Section 3 [1] enable plant operators to predict DBP accumulation rates and schedule solvent cleanup operations. The massive enhancement of Zr extraction (1000–2000×) by trace HDBP [2] is a key performance indicator of solvent quality, making DBP a mandatory reference compound for process analytical chemistry and solvent management programs.

Formulation of Chromate-Free Corrosion Inhibitors for Aerospace Aluminum Alloys

The direct evidence of Ce(dbp)₃'s ability to entirely eliminate corrosion product rings on AA2024-T3, in contrast to CeCl₃ [3], supports the selection of dibutyl phosphate-derived salts for formulating high-performance protective coatings. This application leverages the dual functionality of the dibutyl phosphate anion: not only does it serve as a carrier for the Ce³⁺ cation, but it also provides additional anodic/cathodic inhibition through surface film formation.

Heterogeneous Photocatalytic Treatment of Organophosphate-Contaminated Wastewater

The finding that DBP and TBP mineralize with identical Langmuir-Hinshelwood rate constants under UV-A/TiO₂ photocatalysis [4] validates the use of a single-process design for treating mixed TBP/DBP waste streams. This is directly applicable to decontamination of liquid effluents from nuclear fuel reprocessing facilities or other industrial operations where trialkyl- and dialkyl-phosphates co-occur.

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